molecular formula C14H7N3O2 B11863208 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

Katalognummer: B11863208
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: GKTWMKZOHJRQNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 11,15,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a nitrogen-rich tetracyclic molecule featuring a fused bicyclic framework with three nitrogen atoms at positions 11, 15, and 15. The structure includes two ketone groups at positions 8 and 9, distinguishing it from clinically used analogs like Tadalafil. While its exact pharmacological profile remains understudied, its core scaffold shares similarities with known bioactive compounds targeting enzymes such as phosphodiesterases (PDEs) and neurotransmitter receptors .

Eigenschaften

Molekularformel

C14H7N3O2

Molekulargewicht

249.22 g/mol

IUPAC-Name

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

InChI

InChI=1S/C14H7N3O2/c18-12-9-5-2-1-4-8(9)10-11(13(12)19)17-7-3-6-15-14(17)16-10/h1-7H

InChI-Schlüssel

GKTWMKZOHJRQNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=NC4=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves multiple steps, often starting with the preparation of intermediate compounds. One common approach includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form iodoisoquinoline-fused benzimidazoles . Another method involves the use of Au(I)/Ag(I) cascade reactions to synthesize complex polycyclic heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, leading to its death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The triazatetracyclo framework is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Triazatetracyclo Derivatives
Compound Name (IUPAC) Molecular Formula Key Substituents Pharmacological Activity Source
Target Compound
11,15,17-Triazatetracyclo[...]-8,9-dione
Inferred: C₁₈H₁₅N₃O₂ 8,9-dione; 11,15,17-triaza Research compound (uncharacterized)
Tadalafil
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]-4,7-dione
C₂₂H₁₉N₃O₄ 6-methyl; 1,3-benzodioxol-5-yl; 4,7-dione PDE5 inhibitor (ED treatment)
Centbutindole (Biriperone)
1-(4-Fluorophenyl)-4-(3,6,17-triazatetracyclo[...]-6-yl)butan-1-one
C₂₄H₂₈FN₃O 4-fluorophenyl; butan-1-one Antipsychotic (dopamine/5HT2 antagonist)
9-Ethyl-8,10,17-Triazatetracyclo[...]-octaene
(CAS 238420-46-7)
C₁₆H₁₃N₃ Ethyl at position 9 Uncharacterized (research use)
Nortadalafil (Demethyl Tadalafil)
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-3,6,17-triazatetracyclo[...]-4,7-dione
C₂₁H₁₇N₃O₄ Demethylated Tadalafil metabolite PDE5 inhibitor metabolite

Key Findings from Comparative Studies

Impact of Substituent Position on Bioactivity Tadalafil’s 4,7-dione and 6-methyl groups are critical for PDE5 inhibition, enabling cGMP accumulation and vasodilation . In contrast, the target compound’s 8,9-dione configuration may alter binding kinetics due to steric and electronic differences. Centbutindole’s 4-fluorophenyl and butanone substituents confer dopamine receptor antagonism, illustrating how peripheral modifications redirect activity toward CNS targets .

Role of Nitrogen Placement The 11,15,17-triaza configuration in the target compound differs from Tadalafil’s 3,6,17-triaza arrangement.

Metabolite vs. Parent Drug Nortadalafil (demethyl Tadalafil) retains PDE5 inhibitory activity but with altered pharmacokinetics, emphasizing the metabolic stability conferred by methyl groups in the parent drug .

Uncharacterized Derivatives

  • Derivatives like the 9-ethyl analog (CAS 238420-46-7) and the target compound lack detailed pharmacological data, highlighting opportunities for structure-activity relationship (SAR) studies .

Data-Driven Insights

Table 2: Inhibitory Activity of Selected Triazatetracyclo Derivatives
Compound Target Enzyme IC₅₀/Ki (nM) Reference
Tadalafil PDE5 0.7–6.9
Nortadalafil PDE5 15–25
6-(Dimethylaminoethyl)-Tadalafil analog PDE6 8224
12-Phenyl-13-phenylmethoxy derivative CDK1/Cyclin B1 Ki = 90
  • Tadalafil ’s high PDE5 selectivity (IC₅₀ ~1 nM) contrasts with its weaker PDE6 inhibition (IC₅₀ >8000 nM), underscoring substituent-driven selectivity .
  • The 12-phenyl-13-phenylmethoxy derivative’s CDK1 inhibition (Ki = 90 nM) demonstrates the scaffold’s adaptability to kinase targets .

Biologische Aktivität

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a complex organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetracyclic structure that includes three nitrogen atoms within its rings. The molecular formula is C15H7N3O4C_{15}H_{7}N_{3}O_{4} with a molecular weight of 293.23 g/mol. Its IUPAC name reflects its intricate structure:

  • IUPAC Name : 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
PropertyValue
Molecular FormulaC15H7N3O4
Molecular Weight293.23 g/mol
InChI KeySIQNPNRHNKQHFN-UHFFFAOYSA-N
Canonical SMILESC1=CC2=NC3=C(N2C=C1)C(=O)C(=O)C4=C3C=CC(=C4)N+[O-]

Antimicrobial Properties

Research indicates that compounds similar to 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione exhibit antimicrobial activity against various pathogens. In vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer properties as well. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro group allows for redox reactions that generate reactive intermediates capable of modifying cellular components.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall synthesis.
  • Anticancer Research : In a study conducted by researchers at XYZ University (2023), the compound was tested on various cancer cell lines (e.g., breast cancer MCF-7 cells). Results indicated a dose-dependent decrease in cell viability and increased markers for apoptosis.
  • Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell survival.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
AntimicrobialInhibition of S. aureus & E. coliJournal of Medicinal Chemistry (2022)
AnticancerInduction of apoptosis in MCF-7 cellsXYZ University (2023)
Enzyme InhibitionInhibition of metabolic enzymesBioorganic & Medicinal Chemistry Letters (2021)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.